molecular formula C16H20FNO3 B2727442 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide CAS No. 899957-58-5

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide

Cat. No. B2727442
CAS RN: 899957-58-5
M. Wt: 293.338
InChI Key: MWSVUWOGPPITDI-UHFFFAOYSA-N
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Description

“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of spiro compound that contains a dioxane ring .

Scientific Research Applications

Antiviral Evaluation

  • A study on new spirothiazolidinone derivatives, including those similar in structure to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide, highlighted their synthesis and evaluation for antiviral activity. These compounds demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of the spirothiazolidinone scaffold in antiviral molecule development (Apaydın et al., 2020).

Antibacterial and Antifungal Applications

  • Another area of research involves the development of novel synthetic routes and the study of antibacterial and antifungal activities. For instance, compounds with the core structure of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide have been investigated for their ability to inhibit the growth of various bacterial and fungal strains, demonstrating the chemical's versatility and potential as a basis for developing new antimicrobial agents (Straniero et al., 2023).

Cancer Research

  • In cancer research, derivatives of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide have been used to assess cellular proliferation in tumors using PET imaging. The study evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation, indicating the compound's potential as a marker for cancer diagnosis and monitoring (Dehdashti et al., 2013).

Synthesis and Chemical Properties

  • Research into the synthesis and chemical properties of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide and its analogs has contributed to the understanding of their reactivity and potential for creating novel compounds with specific biological activities. Studies have detailed synthetic pathways and explored the physicochemical characteristics of these compounds, underscoring their importance in medicinal chemistry and drug development (Feng-bao, 2006).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSVUWOGPPITDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide

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